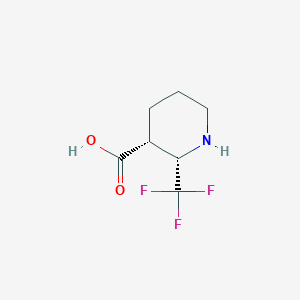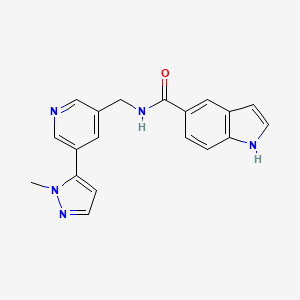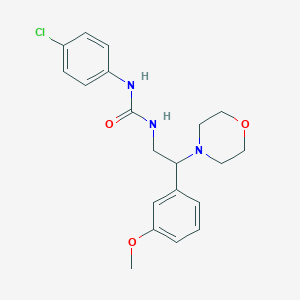![molecular formula C26H23FN2O5 B2480305 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide CAS No. 850907-16-3](/img/structure/B2480305.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic molecules that combine several functional groups and structural motifs, including benzodioxin and isoquinoline derivatives. These motifs are known for their diverse biological activities and are often explored for their therapeutic potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. These processes may involve condensation reactions, protection and deprotection of functional groups, and the use of catalysts to achieve the desired structural complexity. For example, Rao et al. (2020) detailed the synthesis of benzylidene-oxazolone derivatives through condensation, highlighting the intricate steps involved in constructing complex molecules (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using advanced spectroscopic methods, including NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. Abbasi et al. (2019) utilized NMR and mass spectrometry to elucidate the structure of benzodioxane and acetamide derivatives, demonstrating the utility of these methods in confirming molecular structures (Abbasi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups and overall molecular architecture. They may undergo reactions typical for acetamides, benzodioxins, and isoquinolines, including nucleophilic substitutions, oxidation-reduction reactions, and electrophilic additions. Malkova et al. (2014) discussed oxidation reactions of azines, which could be relevant for understanding the oxidative behavior of complex acetamides (Malkova et al., 2014).
Wissenschaftliche Forschungsanwendungen
PET Imaging Applications
One of the primary applications of compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide" is in Positron Emission Tomography (PET) imaging. Yui et al. (2010) evaluated 18F-labeled PET ligands for their kinetics in the monkey brain and for imaging of translocator protein (18 kDa) (TSPO) in infarcted rat brains. The study found that these ligands had a high uptake in TSPO-rich organs and allowed visualization of increased TSPO expression in infarcted rat brains, suggesting their utility in imaging studies related to brain injuries and diseases (Yui et al., 2010).
Antitumor Activity
Compounds with a similar molecular structure have been synthesized and evaluated for their antitumor activities. Al-Suwaidan et al. (2016) designed and synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. The study indicated that certain derivatives were significantly more potent compared to the control, suggesting their potential as antitumor agents (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The antimicrobial activity of derivatives has also been investigated. Rao et al. (2020) synthesized 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives and tested them for antibacterial activity. The study found that derivatives with bromine substitution exhibited a good activity profile, highlighting the potential of these compounds in developing new antimicrobial agents (Rao et al., 2020).
Neuropharmacological Applications
Derivatives of the compound have been explored for their neuropharmacological properties. Medhurst et al. (2007) described a novel histamine H3 receptor antagonist, showing its potential for treating dementia in Alzheimer's disease and other cognitive disorders. The antagonist demonstrated high affinity for human and rat H3 receptors and improved cognitive performance in preclinical models, suggesting its application in neuropharmacology (Medhurst et al., 2007).
Molecular Docking and Binding Studies
New derivatives have been synthesized and characterized for their binding properties. Raj (2020) synthesized derivatives via a three-component reaction and examined their DNA-binding interactions and protein-binding interactions with bovine serum albumin (BSA). The study highlighted the potential of these compounds in molecular docking and binding studies, indicating their relevance in understanding molecular interactions and designing targeted therapies (Raj, 2020).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5/c27-21-6-2-1-4-17(21)15-29-11-10-19-20(26(29)31)5-3-7-22(19)34-16-25(30)28-18-8-9-23-24(14-18)33-13-12-32-23/h1-9,14H,10-13,15-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPILQEPZLKMLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2480231.png)

![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)

![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![7-(2,5-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480242.png)
